molecular formula C24H25BrClNO B15152735 N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine

N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine

Cat. No.: B15152735
M. Wt: 458.8 g/mol
InChI Key: GFFWCWGHPRKOJW-UHFFFAOYSA-N
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Description

N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a benzyl compound, followed by the introduction of a chlorobenzyl group through nucleophilic substitution. The final step often includes the formation of the amine group via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methylbenzylamine
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Uniqueness

N-{3-bromo-4-[(4-chlorobenzyl)oxy]benzyl}-4-phenylbutan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25BrClNO

Molecular Weight

458.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]methyl]-4-phenylbutan-2-amine

InChI

InChI=1S/C24H25BrClNO/c1-18(7-8-19-5-3-2-4-6-19)27-16-21-11-14-24(23(25)15-21)28-17-20-9-12-22(26)13-10-20/h2-6,9-15,18,27H,7-8,16-17H2,1H3

InChI Key

GFFWCWGHPRKOJW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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